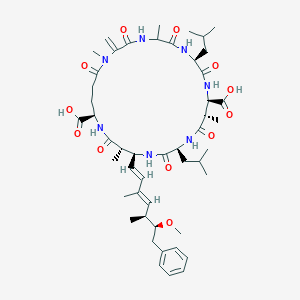

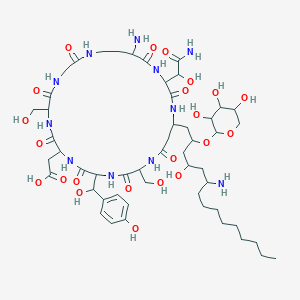

Microcystin LL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Microcystin LL is a type of cyclic peptide toxin produced by certain species of cyanobacteria, commonly known as blue-green algae. These toxins have been found to pose a significant threat to human and animal health, as well as to the environment. The purpose of

Scientific Research Applications

Microcystin LL has been the subject of extensive scientific research, due to its potential impact on human and animal health, as well as its environmental implications. Researchers have studied the effects of microcystin LL on a variety of biological systems, including cells, tissues, and whole organisms. This research has led to a better understanding of the mechanisms by which microcystin LL exerts its toxic effects, as well as the potential health risks associated with exposure to this toxin.

Mechanism of Action

Microcystin LL exerts its toxic effects by inhibiting the activity of certain enzymes in the liver and other organs. Specifically, microcystin LL binds to and inhibits the activity of protein phosphatases, which are enzymes that play a critical role in regulating cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including damage to liver cells, oxidative stress, and inflammation.

Biochemical and Physiological Effects:

Exposure to microcystin LL has been shown to have a variety of biochemical and physiological effects on both humans and animals. These effects can include liver damage, kidney damage, oxidative stress, inflammation, and even death in severe cases. The severity of these effects can depend on a variety of factors, including the dose and duration of exposure, as well as the individual's age, health status, and other factors.

Advantages and Limitations for Lab Experiments

Microcystin LL has several advantages as a research tool, including its ability to selectively inhibit protein phosphatases, which can provide insights into the role of these enzymes in cellular processes. However, there are also limitations to the use of microcystin LL in lab experiments, including the potential for off-target effects, as well as the need for careful handling and disposal of this toxic substance.

Future Directions

There are several areas of future research that could help to advance our understanding of microcystin LL and its impact on human and animal health, as well as the environment. These include:

1. Developing new methods for detecting and quantifying microcystin LL in environmental samples, to better understand the extent of its presence and potential impact.

2. Studying the long-term health effects of exposure to microcystin LL, including the potential for chronic liver and kidney damage.

3. Investigating the potential for microcystin LL to interact with other environmental toxins, and the implications of these interactions for human and animal health.

4. Exploring the potential for developing new treatments or preventative measures for microcystin LL poisoning, based on a better understanding of its mechanism of action.

Conclusion:

In conclusion, microcystin LL is a complex and potentially harmful toxin produced by certain species of cyanobacteria. While this toxin has been the subject of extensive scientific research, there is still much that remains unknown about its impact on human and animal health, as well as the environment. By continuing to study microcystin LL and its effects, we can gain a better understanding of this toxin and work towards developing effective strategies for mitigating its impact.

Synthesis Methods

Microcystin LL is synthesized by certain species of cyanobacteria, particularly those in the genera Microcystis and Planktothrix. The production of microcystin LL is influenced by a variety of environmental factors, including temperature, light intensity, and nutrient availability. The synthesis of microcystin LL involves a complex series of enzymatic reactions, which ultimately result in the production of a cyclic heptapeptide.

properties

CAS RN |

154037-67-9 |

|---|---|

Product Name |

Microcystin LL |

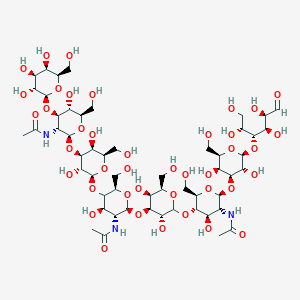

Molecular Formula |

C49H73N7O12 |

Molecular Weight |

952.1 g/mol |

IUPAC Name |

(8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8,15-bis(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C49H73N7O12/c1-26(2)22-37-46(62)51-35(19-18-28(5)24-29(6)39(68-12)25-34-16-14-13-15-17-34)30(7)42(58)52-36(48(64)65)20-21-40(57)56(11)33(10)45(61)50-32(9)44(60)54-38(23-27(3)4)47(63)55-41(49(66)67)31(8)43(59)53-37/h13-19,24,26-27,29-32,35-39,41H,10,20-23,25H2,1-9,11-12H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,55,63)(H,64,65)(H,66,67)/b19-18+,28-24+/t29-,30-,31-,32?,35-,36+,37-,38-,39-,41+/m0/s1 |

InChI Key |

GLDUYXHQWLQPRR-IIERUUKBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

synonyms |

microcystin LL microcystin-LL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)

![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)